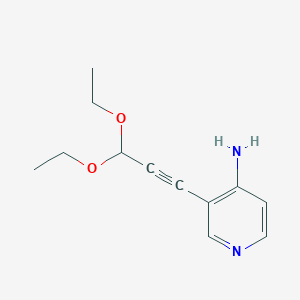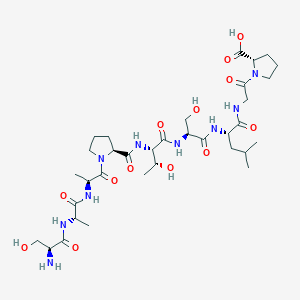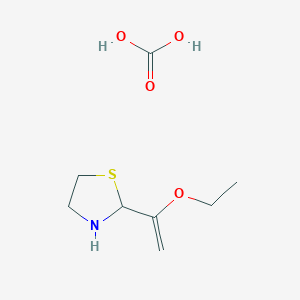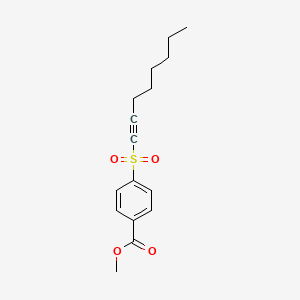![molecular formula C12H24O2Si B12587850 (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol CAS No. 646520-65-2](/img/structure/B12587850.png)
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol: is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its unique structural properties, which include a terminal alkyne and a secondary alcohol. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol typically involves the protection of a secondary alcohol with a tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The alkyne functionality can be introduced through a variety of methods, including Sonogashira coupling or deprotonation of a terminal alkyne followed by nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The silyl ether group can be cleaved under acidic conditions or with fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free alcohol.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Pd/C, Lindlar’s catalyst, hydrogen gas, ethanol.
Substitution: TBAF, acetic acid, tetrahydrofuran (THF), room temperature.
Major Products:
Oxidation: (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-one.
Reduction: (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-en-1-ol or (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1-ol.
Substitution: (2S)-2-hydroxyhex-4-yn-1-ol.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural products. Its unique structure allows for selective reactions at the alkyne and alcohol functionalities.
Biology: In biological research, (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alcohols. It can also serve as a precursor for bioorthogonal chemistry applications.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of enzyme inhibitors or as building blocks for drug molecules.
Industry: In industrial applications, this compound can be used in the synthesis of polymers and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the secondary alcohol is converted to a ketone through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the alkyne is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms to the carbon-carbon triple bond.
Comparison with Similar Compounds
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-en-1-ol: Similar structure but with an alkene instead of an alkyne.
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1-ol: Similar structure but with an alkane instead of an alkyne.
(2S)-2-hydroxyhex-4-yn-1-ol: Similar structure but without the silyl protecting group.
Uniqueness: The presence of both the alkyne and the silyl ether protecting group in (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol makes it a versatile intermediate in organic synthesis. The silyl group provides steric protection, allowing for selective reactions at the alkyne or alcohol functionalities without interference from other reactive sites.
Properties
CAS No. |
646520-65-2 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxyhex-4-yn-1-ol |
InChI |
InChI=1S/C12H24O2Si/c1-7-8-9-11(10-13)14-15(5,6)12(2,3)4/h11,13H,9-10H2,1-6H3/t11-/m0/s1 |
InChI Key |
PXYCWMRHFHKCDE-NSHDSACASA-N |
Isomeric SMILES |
CC#CC[C@@H](CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC#CCC(CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)


![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)

![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)

![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)


